molecular formula C10H18O2S B14434473 3,3'-[Sulfanediylbis(methylene)]di(butan-2-one) CAS No. 75987-85-8

3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)

Cat. No.: B14434473
CAS No.: 75987-85-8
M. Wt: 202.32 g/mol
InChI Key: YTNKINVCQDJXHF-UHFFFAOYSA-N
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Description

3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is an organic compound with the molecular formula C10H18O2S It is characterized by the presence of a sulfanediyl group (-S-) linking two butan-2-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) typically involves the reaction of butan-2-one with a sulfanediyl precursor. One common method is the condensation reaction between butan-2-one and a sulfanediyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanediyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfanediyl group can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Sulfanediylbis(methylene)]dinonan-2-ol: Similar structure but with longer carbon chains.

    3,3’-[Sulfanediylbis(methylene)]di(pentan-2-one): Similar structure with different alkyl groups.

Uniqueness

3,3’-[Sulfanediylbis(methylene)]di(butan-2-one) is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. Its versatility makes it valuable in multiple research and industrial applications.

Properties

CAS No.

75987-85-8

Molecular Formula

C10H18O2S

Molecular Weight

202.32 g/mol

IUPAC Name

3-methyl-4-(2-methyl-3-oxobutyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H18O2S/c1-7(9(3)11)5-13-6-8(2)10(4)12/h7-8H,5-6H2,1-4H3

InChI Key

YTNKINVCQDJXHF-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC(C)C(=O)C)C(=O)C

Origin of Product

United States

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